5-(AZEPANE-1-SULFONYL)-2-CHLORO-N-[2-(MORPHOLIN-4-YL)ETHYL]BENZAMIDE
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Overview
Description
5-(AZEPANE-1-SULFONYL)-2-CHLORO-N-[2-(MORPHOLIN-4-YL)ETHYL]BENZAMIDE is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of an azepane ring, a morpholine ring, and a sulfonyl group, making it a unique and versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(AZEPANE-1-SULFONYL)-2-CHLORO-N-[2-(MORPHOLIN-4-YL)ETHYL]BENZAMIDE typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions using sulfonyl chlorides or sulfonic acids.
Chlorination: The chlorination of the benzamide core is achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Morpholine Ring: The morpholine ring is introduced through nucleophilic substitution reactions involving morpholine and suitable electrophilic intermediates.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(AZEPANE-1-SULFONYL)-2-CHLORO-N-[2-(MORPHOLIN-4-YL)ETHYL]BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and sulfonyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or sulfonamides.
Scientific Research Applications
5-(AZEPANE-1-SULFONYL)-2-CHLORO-N-[2-(MORPHOLIN-4-YL)ETHYL]BENZAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(AZEPANE-1-SULFONYL)-2-CHLORO-N-[2-(MORPHOLIN-4-YL)ETHYL]BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets through binding interactions, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
5-(MORPHOLIN-4-YL)-N’-SULFONYL-1,2,3-THIADIAZOLE-4-AMIDINES: Similar in structure due to the presence of the morpholine and sulfonyl groups.
3-FLUORO-5-MORPHOLIN-4-YL-N-[1-(2-PYRIDIN-4-YLETHYL)-1H-INDOL-6-YL]BENZAMIDE: Shares the benzamide core and morpholine ring.
Uniqueness
5-(AZEPANE-1-SULFONYL)-2-CHLORO-N-[2-(MORPHOLIN-4-YL)ETHYL]BENZAMIDE is unique due to the combination of the azepane ring, sulfonyl group, and morpholine ring, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
5-(azepan-1-ylsulfonyl)-2-chloro-N-(2-morpholin-4-ylethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28ClN3O4S/c20-18-6-5-16(28(25,26)23-8-3-1-2-4-9-23)15-17(18)19(24)21-7-10-22-11-13-27-14-12-22/h5-6,15H,1-4,7-14H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPSNUYAZKVASRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)NCCN3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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